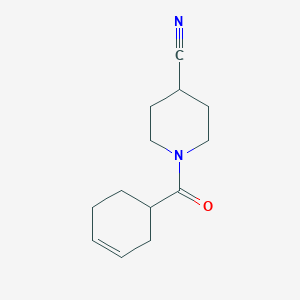

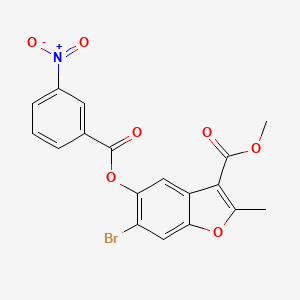

![molecular formula C20H14ClN3O2S B2400607 N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-88-9](/img/structure/B2400607.png)

N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazoles are organic compounds that are part of a larger class of heterocyclic compounds. They have been found to have various biological applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . The specific synthesis process for “N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is not detailed in the available literature.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined by various spectroscopic techniques. For instance, the structure of a related compound, N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, was determined by crystallography .

Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various analytical techniques. For instance, the melting point of a related compound was determined to be 308°C .

Applications De Recherche Scientifique

Anticonvulsant Properties

This compound has been investigated for its anticonvulsant effects. In a study, novel derivatives of this compound were synthesized, and their anticonvulsant activities were evaluated using various experimental epilepsy models. The most active derivative was 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24) , which exhibited potency surpassing that of reference antiepileptic drugs like phenytoin and ethosuximide . Further mechanistic studies explored the possible action through GABA (γ-amino butyric acid) and AMPA (S)-2-amino-3-(3-hydroxyl-5-methyl-4-isoxazolyl) propionic acid) pathways.

Antioxidant Activity

While not directly related to epilepsy, it’s worth noting that antioxidant properties play a crucial role in overall health. The compound’s antioxidant activities were assessed using a DPPH radical assay . Understanding its antioxidant potential could have broader implications for health and disease prevention.

Enzyme Inhibition Potential

Another area of interest is the compound’s enzyme inhibitory potential. It was evaluated against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) in vitro. Inhibition of these enzymes is relevant to neurodegenerative diseases, including Alzheimer’s disease .

Anticancer Activity

Although not directly studied for cancer treatment, related benzothiazole derivatives have been evaluated for their antiproliferative activities against various human cancer cell lines. Investigating the anticancer potential of this compound could be a valuable avenue for future research .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the compound’s structure and its biological effects is crucial. SAR studies could reveal key functional groups responsible for its activity, guiding further optimization and drug design.

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit anti-cancer activity against various cancer cell lines .

Mode of Action

It is suggested that similar compounds may induce cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways .

Biochemical Pathways

The compound appears to affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, resulting in apoptosis .

Result of Action

The compound may induce G2/M cell cycle arrest and apoptosis in cancer cells . The levels of p53 increase tremendously in cells treated with similar compounds . This results in an altered balance in levels of key mitochondrial proteins, leading to apoptosis .

Safety and Hazards

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2S/c21-14-6-3-5-13(11-14)12-24-10-4-7-15(19(24)26)18(25)23-20-22-16-8-1-2-9-17(16)27-20/h1-11H,12H2,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIKATMTNAQCMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

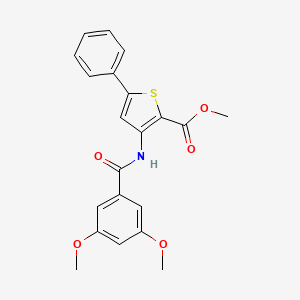

![Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2400525.png)

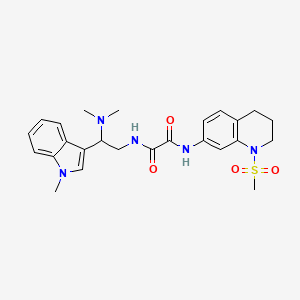

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2400528.png)

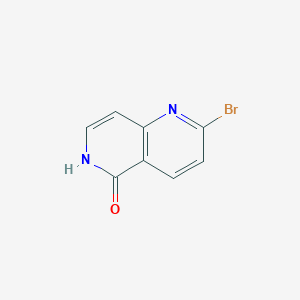

![propanamide, N-[5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B2400533.png)

![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2400534.png)

![1-[4-(2-Aminoethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B2400535.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2400539.png)

![1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2400540.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2400547.png)